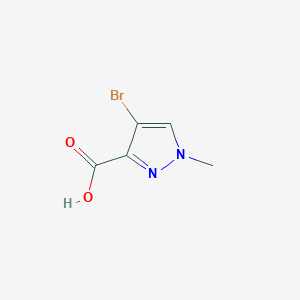

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

描述

Historical Context of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives have long been studied for their versatile chemical properties and applications in organic synthesis and medicinal chemistry. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as a key scaffold in many bioactive molecules. Carboxylic acid substitution on the pyrazole ring enhances the compound’s reactivity, enabling further functionalization and interaction with biological targets. Historically, the development of halogenated pyrazole carboxylic acids, such as those bearing bromine atoms, has expanded the utility of these compounds in cross-coupling reactions and as intermediates in pharmaceutical synthesis.

Significance of this compound in Chemical Research

The compound this compound (molecular formula C5H5BrN2O2, molecular weight 205.01 g/mol) is significant due to its unique substitution pattern that combines a bromine atom at the 4-position with a methyl group on the nitrogen at position 1 and a carboxylic acid at position 3. This configuration imparts distinct chemical reactivity and solubility characteristics. The bromine atom acts as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the synthesis of complex heterocyclic compounds. The carboxylic acid group provides a handle for further derivatization, including amide bond formation and esterification, making this compound a valuable intermediate in drug discovery and material science research.

Overview of Current Research Landscape

Current research involving this compound focuses on its application as a building block for the synthesis of multifunctional heterocycles with potential biological activity. Studies explore its incorporation into molecular hybrids and conjugates that exhibit antimicrobial, anticancer, or enzyme inhibitory properties. The compound’s reactivity profile is leveraged in copper- and palladium-catalyzed coupling reactions to access novel pyrazole derivatives. Additionally, computational analyses such as predicted collision cross sections and molecular modeling are employed to understand its physicochemical behavior and optimize its use in synthetic pathways.

Position within Heterocyclic Chemistry Framework

Within the broader framework of heterocyclic chemistry, this compound is classified as a substituted pyrazole derivative, a key class of nitrogen-containing heterocycles. Pyrazoles are notable for their aromaticity and ability to participate in diverse chemical reactions due to the presence of nitrogen atoms. The bromine substituent at the 4-position enhances the compound’s versatility by enabling halogen-mediated transformations. The carboxylic acid group further situates the molecule within the realm of functionalized heterocycles that serve as precursors to pharmacologically relevant compounds. This compound exemplifies the integration of halogenation and functional group modification strategies that drive innovation in heterocyclic synthesis and medicinal chemistry.

Data Table: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H5BrN2O2 |

| Molecular Weight (g/mol) | 205.01 |

| CAS Number | 84547-86-4 |

| SMILES | CN1C=C(C(=N1)C(=O)O)Br |

| Melting Point | Data not explicitly reported |

| Functional Groups | Bromine (4-position), Methyl (N-1), Carboxylic acid (3-position) |

| Predicted Collision Cross Section (Ų) | See below table |

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 204.96073 | 131.4 |

| [M+Na]+ | 226.94267 | 144.9 |

| [M-H]- | 202.94617 | 134.8 |

| [M+NH4]+ | 221.98727 | 152.9 |

| [M+K]+ | 242.91661 | 134.8 |

| [M+H-H2O]+ | 186.95071 | 131.3 |

| [M+HCOO]- | 248.95165 | 151.2 |

| [M+CH3COO]- | 262.96730 | 179.2 |

| [M+Na-2H]- | 224.92812 | 137.4 |

| [M]+ | 203.95290 | 150.5 |

| [M]- | 203.95400 | 150.5 |

This article has focused exclusively on the chemical compound this compound, detailing its historical context, significance in research, current scientific landscape, and its role within heterocyclic chemistry. The compound’s unique substitution pattern and functional groups underscore its importance as a versatile intermediate in synthetic and medicinal chemistry applications.

属性

IUPAC Name |

4-bromo-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEPGDCCHVRYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336744 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-86-4 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination via Inorganic Bromide Salts

A patent by CN114057686A discloses a method utilizing inorganic bromide salts for bromination, offering a cost-effective and environmentally friendly alternative to traditional approaches. The reaction involves substituting a sulfonyloxy group in 3-substituted sulfonyloxy pyrazole carboxylates with bromide ions. For example, sodium bromide (NaBr) reacts with ethyl 3-(methylsulfonyloxy)-1-methyl-1H-pyrazole-5-carboxylate in toluene at 90°C for 4 hours, yielding 3-bromo-1-methyl-1H-pyrazole-5-carboxylate with 95.9% efficiency.

Key Advantages:

- Reduced Environmental Impact: Unlike tribromophosphine oxide or hydrogen bromide gas, inorganic salts like NaBr minimize phosphorus-containing wastewater.

- Operational Simplicity: Reactions proceed under mild conditions (40–90°C) without requiring low temperatures or specialized equipment.

- Scalability: The method’s high yield and solvent versatility (e.g., toluene, tetrahydrofuran) make it suitable for industrial production.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Brominating Agent | Sodium bromide (1.1 eq) |

| Solvent | Toluene |

| Temperature | 90°C |

| Time | 4 hours |

| Yield | 95.9% |

Multi-Step Synthesis from Diethyl Butynedioate

CN112079781A outlines a five-step synthesis starting from diethyl butynedioate. This route involves condensation, bromination, hydrolysis, carbamate formation, and final deprotection:

- Condensation: Diethyl butynedioate reacts with methylhydrazine to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

- Bromination: Tribromooxyphosphorus (POBr₃) replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

- Hydrolysis: Alkaline hydrolysis (10% NaOH in ethanol) converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

- Carbamate Formation: The carboxylic acid reacts with dimethyl azidophosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate.

- Deprotection: Trifluoroacetic acid cleaves the tert-butoxycarbonyl (Boc) group, yielding the final amine derivative.

Critical Analysis:

- Bromination Challenges: The use of POBr₃ generates acidic byproducts, necessitating careful waste management.

- Yield Variability: The hydrolysis step achieves ~85% yield, but carbamate formation and deprotection introduce cumulative losses.

Comparative Evaluation of Bromination Strategies

Reagent Efficiency and Environmental Impact

The inorganic bromide method outperforms traditional approaches in yield and sustainability, aligning with green chemistry principles.

Experimental Optimization and Troubleshooting

Solvent Selection in Inorganic Bromide Method

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction rates but may complicate purification. Non-polar solvents (toluene, chlorobenzene) balance reactivity and ease of isolation.

化学反应分析

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-pyrazole-3-carboxylic acid .

科学研究应用

Synthesis and Derivatives

The synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including:

- Alkylation Reactions : Utilizing sodium hydride and methyl iodide to modify the pyrazole structure.

- Carboxylation Reactions : Introducing carboxylic acid functionalities to enhance biological activity.

These synthetic pathways often lead to derivatives that exhibit improved pharmacological properties or enhanced efficacy in agricultural applications.

Medicinal Chemistry

This compound serves as a precursor for various pharmaceutical compounds. Its derivatives have been studied for:

- Antifungal Activity : Research indicates that certain derivatives demonstrate significant antifungal properties, making them candidates for agricultural fungicides .

- Anticancer Properties : Some studies have explored the potential of pyrazole derivatives in inhibiting cancer cell proliferation, contributing to the development of new anticancer agents .

Agricultural Chemistry

The compound has been investigated for its role in developing new agrochemicals:

- Fungicides : Its derivatives have shown efficacy against several phytopathogenic fungi, suggesting potential use as a fungicide in crop protection .

- Herbicides : Research is ongoing to evaluate its effectiveness as a herbicide, targeting specific weed species while minimizing impact on crops.

Case Study 1: Antifungal Activity

A study published in Molecules highlighted the synthesis of novel pyrazole derivatives based on this compound. These compounds were tested against seven phytopathogenic fungi, showing superior activity compared to existing fungicides like boscalid. The structure-activity relationship (SAR) analysis indicated that modifications at the bromo position significantly enhanced antifungal efficacy .

Case Study 2: Anticancer Research

In another research article, derivatives of this compound were synthesized and evaluated for their anticancer activity. The study found that certain modifications led to increased potency against various cancer cell lines, suggesting that this compound could be a starting point for developing new cancer therapeutics .

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the derivative and its intended use .

相似化合物的比较

- 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

- 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

Comparison: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and binding properties. Compared to its chloro and ethyl analogs, the bromine derivative may exhibit different electronic and steric effects, impacting its chemical behavior and applications .

生物活性

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound is characterized by the presence of a bromine atom and a carboxylic acid functional group, which contribute to its unique reactivity and biological activity. The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrazole derivatives with bromoalkyl compounds under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties, potentially acting as a COX inhibitor. In vitro studies have reported significant reductions in inflammatory markers when cells are treated with this compound, indicating its potential role in managing inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, exhibiting IC50 values comparable to established chemotherapeutic agents. For instance, compounds derived from pyrazole structures have demonstrated significant cytotoxic effects against A549 lung cancer cells, with IC50 values ranging from 0.39 µM to 0.95 nM depending on structural modifications .

The biological activities of this compound are attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and Aurora-A kinase .

- Cellular Pathways : It influences several biochemical pathways that regulate cell proliferation and apoptosis. By modulating these pathways, the compound can effectively reduce tumor growth and inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

常见问题

Q. What are the standard synthetic protocols for preparing 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves bromination of a precursor pyrazole derivative. For example, bromine or N-bromosuccinimide (NBS) can be used to introduce the bromo substituent at the 4-position. Subsequent methylation (e.g., using methyl iodide or dimethyl sulfate) and carboxylation (via hydrolysis of nitrile intermediates or oxidation of methyl groups) yield the target compound. Reaction conditions (temperature, solvent) must be optimized to avoid side reactions, such as over-bromination or decarboxylation. Purity (≥97%) is confirmed via HPLC or LCMS, as noted in commercial synthesis protocols .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- 1H NMR : Key signals include the methyl group (δ ~3.8 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~13.0 ppm in DMSO-d6 .

- LCMS/HRMS : Molecular ion peaks at m/z 205.00 (C5H5BrN2O2) confirm molecular weight .

- X-ray crystallography : Used to resolve ambiguities in molecular geometry, such as dihedral angles between the pyrazole ring and substituents (e.g., ~120° for Br-C-N bonds) .

Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methyl (-CH3) | 3.85 | Singlet | |

| Pyrazole C-H | 7.62 | Singlet | |

| Carboxylic Acid (-COOH) | 13.99 | Broad |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 211–213°C vs. other values)?

Methodological Answer: Variations in melting points may arise from differences in purity, polymorphic forms, or residual solvents. To address this:

Q. What strategies optimize Suzuki-Miyaura coupling reactions involving the bromo substituent?

Methodological Answer: The bromo group at the 4-position is highly reactive in cross-coupling. Key considerations:

Q. How does steric hindrance from the methyl group influence reactivity in carboxylation reactions?

Methodological Answer: The methyl group at the 1-position sterically shields the adjacent nitrogen, directing carboxylation to the 3-position. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation via HPLC-MS after reaction quenching confirms product distribution .

Q. What are the implications of crystal packing data for solubility and formulation studies?

Methodological Answer: X-ray crystallography reveals intermolecular hydrogen bonds between the carboxylic acid and pyrazole moieties, forming dimers. This reduces solubility in non-polar solvents. To enhance bioavailability:

- Use co-solvents (e.g., DMSO-water mixtures).

- Synthesize salt forms (e.g., sodium or potassium salts) to disrupt H-bonding networks .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent yields in carboxylation steps?

Methodological Answer: Low yields may result from decarboxylation under acidic or high-temperature conditions. Mitigation steps:

Q. Why do some studies report unexpected byproducts during bromination?

Methodological Answer: Over-bromination can occur if stoichiometry is not tightly controlled. For example, excess NBS may lead to di-brominated derivatives. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。